molecular formula C22H20N4P2 B020837 1,2-Bis(di(pyridin-2-yl)phosphino)ethane CAS No. 106308-26-3

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

Cat. No.: B020837
CAS No.: 106308-26-3
M. Wt: 402.4 g/mol
InChI Key: GBLNXAZZONXIQE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Bis(di(pyridin-2-yl)phosphino)ethane, also known as 1,2-BIS(DI-2-PYRIDYLPHOSPHINO)ETHANE, is a type of pyridylphosphine . Pyridylphosphines are widely used in coordination chemistry and catalysis . They exhibit rich coordination abilities toward transition metal ions due to the presence of “hard” (pyridine N atoms) and “soft” (P atoms) donor centers . Therefore, the primary targets of this compound are transition metal ions .

Mode of Action

This compound interacts with its targets (transition metal ions) by forming a chelating complex . For instance, treatment of this phosphine with Pd (COD)Cl2 affords a chelating complex of [PdLCl2] type, wherein the Pd (II) ion displays a square-planar [Pd@Cl2P2] geometry . This interaction results in the formation of molecular complexes and coordination polymers .

Biochemical Pathways

It is known that pyridylphosphines, including this compound, are used to synthesize a plethora of molecular complexes and coordination polymers . These complexes and polymers have applications in creating luminescent materials, efficient catalysts, and promising drugs .

Result of Action

The result of the action of this compound is the formation of molecular complexes and coordination polymers . These complexes and polymers have been recognized as remarkable luminescent materials, efficient catalysts, and promising drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs in THF solution at ambient temperature for overnight . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be synthesized through the reaction of 2-(trimethylsilyl)methylpyridine with 1,2-bis(dichlorophosphino)ethane. This reaction typically occurs in a tetrahydrofuran (THF) solution at ambient temperature, yielding the desired product in high purity . The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the phosphorus atom, followed by the elimination of trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Comparison with Similar Compounds

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be compared with other similar bidentate ligands:

The uniqueness of this compound lies in its pyridine rings, which offer additional coordination sites and electronic properties, making it particularly versatile in forming stable metal complexes .

Biological Activity

1,2-Bis(di(pyridin-2-yl)phosphino)ethane (commonly referred to as dppe) is a bidentate phosphine ligand known for its significant role in coordination chemistry and catalysis. Its structure consists of a central ethane unit flanked by two di(pyridin-2-yl)phosphine groups, which enhances its ability to form stable complexes with various metal ions. This ligand has garnered attention not only for its chemical properties but also for its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of gold(I) complexes that utilize this compound as a ligand. These complexes have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action appears to involve the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of Gold(I)-Phosphine Complexes

CompoundCell LineIC50 (µM)Mechanism of Action
[Au(dppe)]ClMCF75.0Inhibition of TrxR
[Au(dppe)]ClMDA-MB-2313.5Induction of apoptosis
[Au(d2pypp)]ClA17 (basal-like)4.0Increased oxidative stress

Mechanistic Insights

The biological activity of dppe-containing complexes is influenced by their ability to interact with cellular components. One significant pathway involves the formation of reactive oxygen species (ROS), which can trigger apoptotic signaling pathways. Additionally, the selectivity of these compounds towards cancer cells over healthy cells has been attributed to differences in cellular uptake and metabolic processing .

Case Studies

  • Gold(I)-Phosphine Complexes : A study demonstrated that gold(I) complexes with dppe exhibited significant antitumor activity in vivo against murine models. These compounds showed high selectivity for cancerous tissues, reducing systemic toxicity while maintaining efficacy .
  • Mechanism Exploration : Research focused on understanding how dppe complexes affect cellular signaling pathways revealed that they activate p53 signaling in MCF7 cells, enhancing apoptosis through a mitochondrial-dependent pathway .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phosphine derivatives with pyridine substrates under controlled conditions. The process can be summarized as follows:

  • Preparation of Pyridine Phosphines : Di(2-pyridyl)phosphine is synthesized from phosphorus trichloride and pyridine.
  • Formation of dppe : The reaction between di(2-pyridyl)phosphine and an ethylene glycol derivative leads to the formation of dppe.

Applications in Catalysis

Beyond its biological implications, dppe is widely used as a ligand in transition metal catalysis, particularly in reactions such as hydrogenation and carbonylation. Its ability to stabilize metal centers enhances catalytic activity and selectivity, making it valuable in industrial applications .

Properties

IUPAC Name

2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNXAZZONXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328004
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-26-3
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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